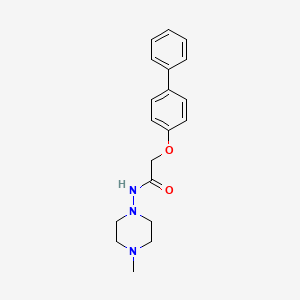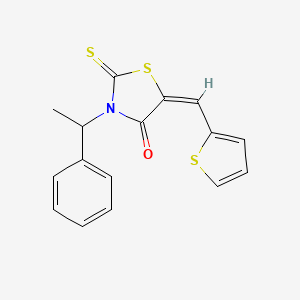![molecular formula C14H18ClNO3 B5396839 4-[2-(4-chlorophenoxy)butanoyl]morpholine](/img/structure/B5396839.png)
4-[2-(4-chlorophenoxy)butanoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-chlorophenoxy)butanoyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is commonly known as 'CBM' and has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenoxy)butanoyl]morpholine is not fully understood. However, studies suggest that it may act through multiple pathways. It has been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and antitumor properties. The compound has also been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and physiological effects:
Studies have shown that 4-[2-(4-chlorophenoxy)butanoyl]morpholine has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain cytokines. The compound has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth of certain fungi and bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[2-(4-chlorophenoxy)butanoyl]morpholine in lab experiments include its potential therapeutic applications and its ability to exhibit multiple biological activities. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential toxicity of the compound.
Future Directions
There are several future directions for research on 4-[2-(4-chlorophenoxy)butanoyl]morpholine. These include studying its potential as an anti-inflammatory and antitumor agent, investigating its mechanism of action, and exploring its potential as an antifungal and antibacterial agent. Additionally, further studies are needed to determine the potential toxicity of the compound and its suitability for clinical use.
Conclusion:
In conclusion, 4-[2-(4-chlorophenoxy)butanoyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on the compound that could lead to its potential use in clinical settings.
Synthesis Methods
The synthesis of 4-[2-(4-chlorophenoxy)butanoyl]morpholine involves a series of chemical reactions. The starting material for the synthesis is 4-chlorophenol, which is reacted with butyryl chloride to form 4-chlorophenyl butyrate. This intermediate product is then reacted with morpholine in the presence of a base to form 4-[2-(4-chlorophenoxy)butanoyl]morpholine. The final product is purified through recrystallization or chromatography.
Scientific Research Applications
4-[2-(4-chlorophenoxy)butanoyl]morpholine has been found to exhibit various biological activities, making it a potential candidate for therapeutic applications. It has been studied for its anti-inflammatory, antifungal, and antitumor properties. The compound has also been found to inhibit the growth of certain bacteria and viruses.
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-13(14(17)16-7-9-18-10-8-16)19-12-5-3-11(15)4-6-12/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKKNHUVTXHQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)



![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)
![2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5396817.png)
![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)
![2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5396828.png)
![1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)
![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)